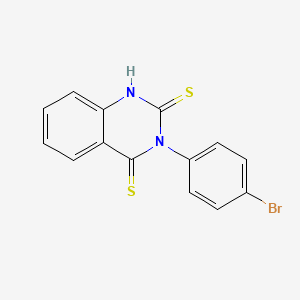

3-(4-bromophenyl)-1H-quinazoline-2,4-dithione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione is a heterocyclic compound that features a quinazoline core substituted with a 4-bromophenyl group and two sulfur atoms at the 2 and 4 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione typically involves multiple steps. One common method includes the following steps:

Starting Material: The synthesis begins with 4-bromoaniline.

Formation of Quinazoline Core: 4-bromoaniline reacts with anthranilic acid in the presence of a dehydrating agent to form 4-bromo-2-aminobenzamide.

Cyclization: The 4-bromo-2-aminobenzamide undergoes cyclization with carbon disulfide in the presence of a base to form the quinazoline-2,4-dithione core.

Final Product:

Industrial Production Methods

Industrial production of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione follows similar synthetic routes but often employs optimized reaction conditions and catalysts to improve yield and efficiency. Common industrial methods include the use of microwave-assisted synthesis and phase-transfer catalysis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the dithione moiety to dithiol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dithiol derivatives.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

2-(4-Bromophenyl)quinazoline-4(3H)-one: Similar structure but lacks the dithione moiety.

4-(4-Bromophenyl)quinazoline-2-thione: Contains only one sulfur atom.

3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dithione: Similar structure with a chlorine atom instead of bromine.

Uniqueness

3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione is unique due to the presence of two sulfur atoms in the quinazoline core, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-(4-bromophenyl)-1H-quinazoline-2,4-dithione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This compound, like other quinazoline derivatives, exhibits a range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's structure features a quinazoline core substituted with a bromophenyl group and two sulfur atoms in the 2 and 4 positions. This unique arrangement is pivotal for its biological interactions.

Anticancer Activity

Research has demonstrated that quinazoline derivatives possess significant anticancer properties. For instance, studies have shown that various quinazoline-2,4(1H,3H)-dione derivatives exhibit potent inhibition of tumor cell proliferation. The average logGI50 values for several derivatives indicate strong activity against human tumor cell lines, with values around -6.1 to -6.44 .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound ID | LogGI50 Value | Cell Lines Tested |

|---|---|---|

| 60 | -6.1 | Multiple human tumor lines |

| 65 | -6.13 | Multiple human tumor lines |

| 69 | -6.44 | Multiple human tumor lines |

| 72 | -6.39 | Multiple human tumor lines |

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. A study reported that similar quinazoline derivatives displayed moderate activity against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Notably, compounds with specific substitutions showed broad-spectrum activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives

| Compound ID | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| 13 | 15 | 65 | E. coli |

| 15 | 12 | 75 | Staphylococcus aureus |

| 14a | 12 | 70 | Staphylococcus aureus |

| 14b | 13 | 75 | Candida albicans |

Other Biological Activities

In addition to anticancer and antimicrobial properties, quinazoline derivatives have been studied for their anti-inflammatory effects and potential as phosphodiesterase inhibitors . These compounds may also exhibit antioxidant activity, which is crucial in combating oxidative stress-related diseases.

Case Studies

- Anticancer Efficacy : A study evaluated a series of quinazoline derivatives against three human cancer cell lines (HUH-7, MCF-7, HCT-116). The most active compound demonstrated an IC50 value of 2.5 µM against HUH-7 cells, indicating significant cytotoxicity .

- Antimicrobial Spectrum : Another investigation into the antimicrobial effects found that certain derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin and vancomycin against various bacterial strains .

Properties

CAS No. |

676154-37-3 |

|---|---|

Molecular Formula |

C14H9BrN2S2 |

Molecular Weight |

349.3 g/mol |

IUPAC Name |

3-(4-bromophenyl)-1H-quinazoline-2,4-dithione |

InChI |

InChI=1S/C14H9BrN2S2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) |

InChI Key |

FCGNICFSHPSZJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N(C(=S)N2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.